3-Chloro-2-fluorobenzenethiol

Overview

Description

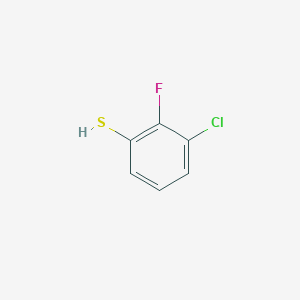

3-Chloro-2-fluorobenzenethiol (CFBT) is a chemical compound with the molecular formula C6H4ClFS. It is a thiol compound that contains a chlorine and a fluorine atom in its structure. CFBT has gained significant interest among researchers due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Scientific Research Applications

Synthesis of Fluorophenothiazines

Research indicates that 3-Chloro-2-fluorobenzenethiol plays a crucial role in the synthesis of fluorophenothiazines. Fluorophenothiazines are synthesized through a process known as Smiles rearrangement, involving the reaction of this compound with other compounds. These derivatives exhibit a wide spectrum of pharmacological and biological activities, including potential anticancer applications (Hamadi, Gupta, & Gupta, 1998).

Fluoronaphthalene Building Blocks

This compound is also crucial in the production of fluoronaphthalene building blocks. These building blocks, created through reactions with arynes, are important in pharmaceutical and agricultural research due to their unique substituent patterns (Masson & Schlosser, 2005).

Antimicrobial Agent Design

A study demonstrates the use of this compound derivatives in the design and synthesis of new antimicrobial agents. The derivatives exhibited significant inhibitory activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial treatments (Armenise et al., 2012).

Microwave-Promoted Synthesis

The compound plays a role in the microwave-promoted synthesis of 3-Chloro-4-fluoronitrobenzene. This method increases reaction rates and improves yield and selectivity compared to conventional heating methods (Luo Jun, 2007).

Spectral Investigation

Studies on the spectral properties of related chloro-fluorobenzene compounds have been conducted. Such investigations are essential for understanding the chemical and physical properties of these compounds, which can be applied in various scientific and industrial fields (Ilango et al., 2008).

Microwave Spectrum Analysis

This compound-related compounds have been analyzed for their microwave spectrum, providing valuable data for molecular structure determination and understanding molecular interactions (Onda et al., 1994).

Hydrogenation Processes

The compound is used in hydrogenation processes to synthesize 3-Chloro-4-fluoroaniline. This method demonstrates high catalytic activity and selectivity, essential in chemical manufacturing processes (Liang Wen-xia, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

3-Chloro-2-fluorobenzenethiol is a chemical compound that primarily targets the formation of carbon-carbon bonds in organic chemistry . It is often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In SM coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds in organic compounds . The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key method for creating carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is particularly useful in the synthesis of complex organic compounds, including natural products, pharmaceutical targets, and lead compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly impact the efficiency and selectivity of the reaction .

Properties

IUPAC Name |

3-chloro-2-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHYILNTRVGWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679237 | |

| Record name | 3-Chloro-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121585-29-2 | |

| Record name | 3-Chloro-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)

![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)